![molecular formula C12H14N6O5 B12900540 N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid CAS No. 918334-46-0](/img/structure/B12900540.png)
N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)succinic acid is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a methylamino group and an acetamido group, as well as a succinic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)succinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring System: The purine ring system can be synthesized through a series of cyclization reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the purine ring is replaced by a methylamine.
Attachment of the Acetamido Group: The acetamido group is attached through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Incorporation of the Succinic Acid Moiety: The succinic acid moiety is introduced through an amidation reaction, where the acetamido group reacts with succinic anhydride or succinyl chloride.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)succinic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)succinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where suitable leaving groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)succinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Theophylline: A methylxanthine derivative with a purine ring system.
Caffeine: Another methylxanthine with structural similarities to the compound.
Uniqueness
(S)-2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)succinic acid is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Unlike adenosine, theophylline, and caffeine, this compound includes a succinic acid moiety, which may confer additional properties and applications.
Propriétés
Numéro CAS |
918334-46-0 |
|---|---|
Formule moléculaire |
C12H14N6O5 |
Poids moléculaire |
322.28 g/mol |
Nom IUPAC |
(2S)-2-[[2-[6-(methylamino)purin-7-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C12H14N6O5/c1-13-10-9-11(15-4-14-10)16-5-18(9)3-7(19)17-6(12(22)23)2-8(20)21/h4-6H,2-3H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,13,14,15)/t6-/m0/s1 |
Clé InChI |
KSZKSXUAYIIIOP-LURJTMIESA-N |
SMILES isomérique |
CNC1=NC=NC2=C1N(C=N2)CC(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
CNC1=NC=NC2=C1N(C=N2)CC(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


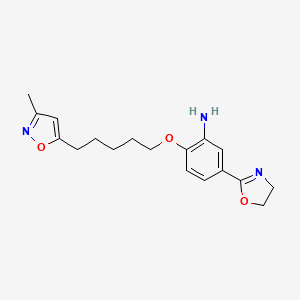

![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide](/img/structure/B12900483.png)
![3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12900487.png)
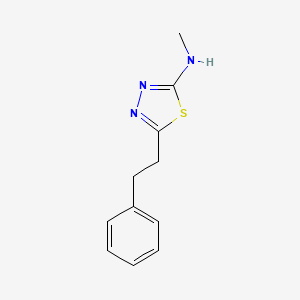
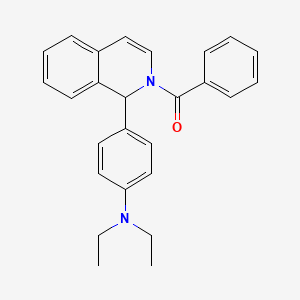
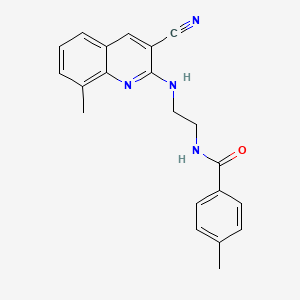


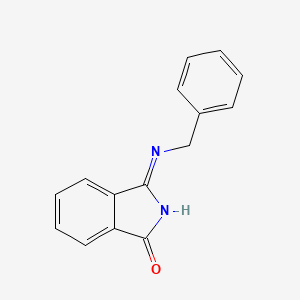
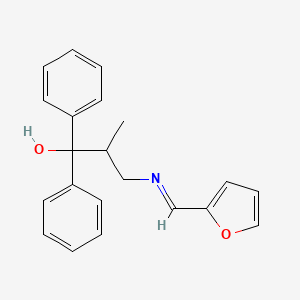
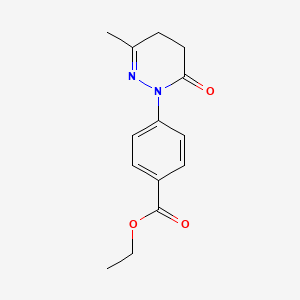
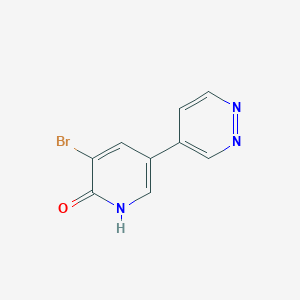
![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)
